

"molecular weight and formula of Cyclopentanethiol acetate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclopentanethiol acetate

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Cyclopentanethiol Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cyclopentanethiol acetate**, a sulfur-containing organic compound. This document consolidates its fundamental chemical properties, outlines detailed experimental protocols for its synthesis and analysis, and discusses its potential biological significance based on the known roles of thioesters in cellular processes.

Core Data and Physical Properties

Cyclopentanethiol acetate, also known as S-cyclopentyl ethanethioate, is a thioester characterized by a cyclopentyl group attached to a thioacetate moiety.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ OS	[1][2]
Molecular Weight	144.23 g/mol	[1][2]
CAS Number	89896-84-4	[2]
Alternate Names	Acetylmercaptocyclopentane, S-cyclopentyl thioacetate	[2]

For context, the physical properties of its precursor, cyclopentanethiol, are provided below:

Property of Cyclopentanethiol	Value	Reference
Boiling Point	129-131 °C at 745 mmHg	[3]
Density	0.955 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.4902	[3]

Synthesis of Cyclopentanethiol Acetate: An Experimental Protocol

The synthesis of **Cyclopentanethiol acetate** can be readily achieved through the acylation of cyclopentanethiol. A standard laboratory procedure is detailed below.

Objective: To synthesize S-cyclopentyl thioacetate from cyclopentanethiol and an acetylating agent.

Materials:

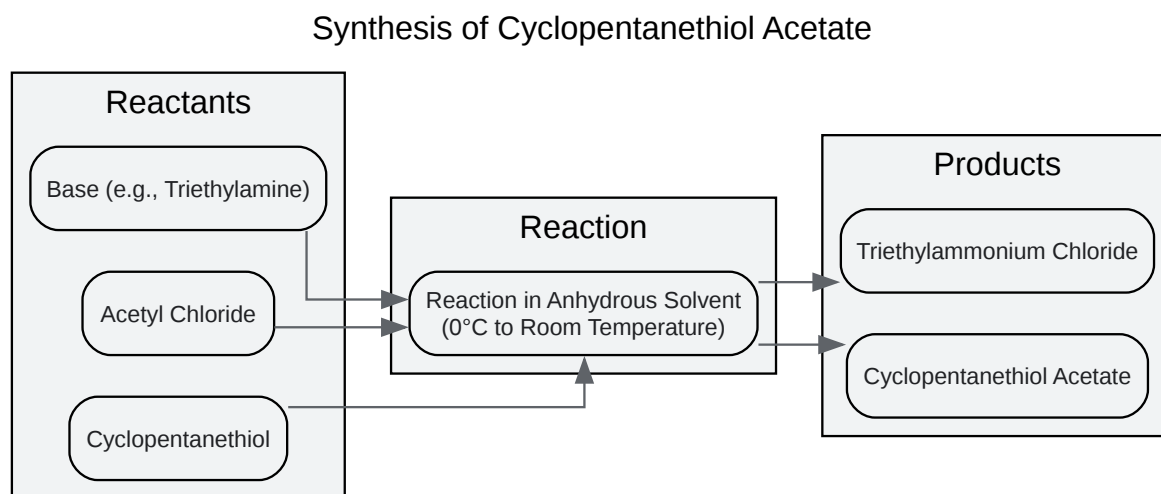
- Cyclopentanethiol
- Acetyl chloride or Acetic anhydride
- Anhydrous solvent (e.g., dichloromethane or diethyl ether)

- Tertiary amine base (e.g., triethylamine or pyridine)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
- Magnetic stirrer and stir bar

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanethiol (1 equivalent) and a tertiary amine base (1.1 equivalents) in the anhydrous solvent. Cool the mixture to 0 °C in an ice bath.
- **Addition of Acetylating Agent:** Slowly add the acetylating agent (acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).
- **Workup:** Quench the reaction by slowly adding a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
- **Washing:** Wash the combined organic layers sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **Cyclopentanethiol acetate**.

- Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.



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Caption: Reaction workflow for the synthesis of **Cyclopentanethiol acetate**.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a primary technique for the analysis of volatile compounds like **Cyclopentanethiol acetate**.

- Sample Preparation: Dilute the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.

- Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).
 - Data Analysis: The resulting mass spectrum can be compared with spectral libraries for identification. The fragmentation pattern is expected to show characteristic peaks corresponding to the loss of the acetyl group and fragments of the cyclopentyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for the structural elucidation of **Cyclopentanethiol acetate**.

- ¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity. Expected signals include a singlet for the methyl protons of the acetyl group and multiplets for the protons of the cyclopentyl ring.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the carbons of the cyclopentyl ring.[4]
- Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and add a small amount of tetramethylsilane (TMS) as an internal standard.

Biological Significance and Potential Signaling Pathways

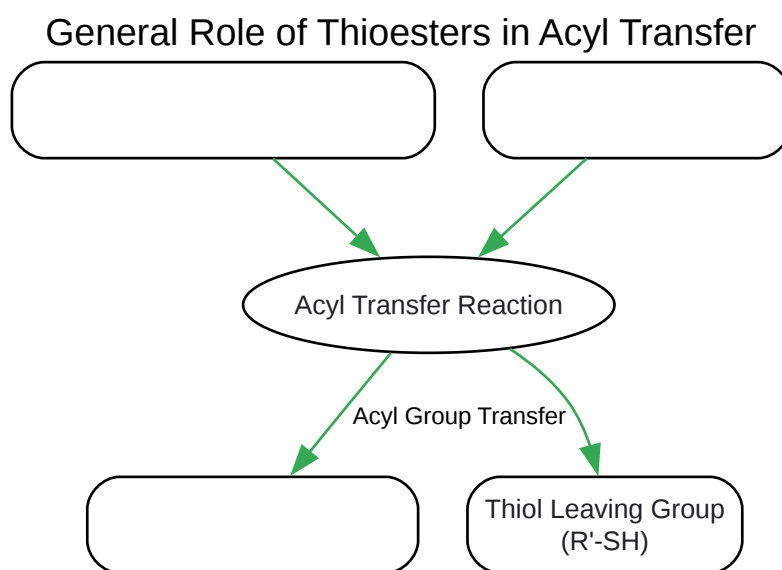
While specific studies on the biological activity of **Cyclopentanethiol acetate** are not readily available, its chemical structure as a thioester provides a strong basis for predicting its metabolic fate and potential biological roles. Thioesters are central to numerous metabolic and signaling pathways.[5][6]

Role as an Acyl-Group Carrier:

Thioesters, most notably Acetyl-Coenzyme A (Acetyl-CoA), are critical intermediates in metabolism.[6][7] They act as activated acyl-group carriers, facilitating the transfer of these groups to other molecules.[8] **Cyclopentanethiol acetate**, upon potential enzymatic hydrolysis of the thioester bond, could release an activated acetyl group.

Metabolic Integration:

The acetyl group from **Cyclopentanethiol acetate** could potentially enter central metabolic pathways, such as the citric acid cycle, or be utilized in the biosynthesis of fatty acids and steroids.[5] The cyclopentanethiol moiety would likely be further metabolized through pathways involved in the degradation of cyclic alkanes and sulfur-containing compounds.



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Caption: General mechanism of acyl transfer from a thioester.

Potential Pharmacological Relevance:

The reactivity of the thioester bond makes it a target for enzymatic action.[8] Compounds containing thioester moieties can act as enzyme inhibitors or be prodrugs that are activated by hydrolysis in vivo.[5] The biological effects of **Cyclopentanethiol acetate**, if any, would likely

be related to its ability to deliver an acetyl group or to the properties of the released cyclopentanethiol.

In conclusion, while **Cyclopentanethiol acetate** is not an extensively studied compound, its fundamental chemistry as a thioester suggests a significant potential for interaction with biological systems. The experimental protocols and analytical methods described herein provide a solid foundation for researchers and drug development professionals to further investigate this molecule.

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- To cite this document: BenchChem. ["molecular weight and formula of Cyclopentanethiol acetate"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15088826#molecular-weight-and-formula-of-cyclopentanethiol-acetate]

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